molecular formula C12H14O2 B2715151 Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- CAS No. 439585-86-1

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-

Cat. No.: B2715151
CAS No.: 439585-86-1
M. Wt: 190.242
InChI Key: LGGYXIRAWXYVKN-UHFFFAOYSA-N
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Description

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethynyl group, a methoxy group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.

    Ethynylation: An ethynyl group is introduced to the benzene ring through a reaction with an appropriate ethynylating agent under controlled conditions.

    Methoxylation and Isopropoxylation: The methoxy and isopropoxy groups are introduced through reactions with methanol and isopropanol, respectively, in the presence of suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Ethyl-substituted benzene derivatives.

    Substitution Products: Benzene derivatives with different functional groups replacing the methoxy or isopropoxy groups.

Scientific Research Applications

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research into its biological activity and potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy and isopropoxy groups influence the compound’s reactivity and solubility. These interactions can affect biological pathways and molecular targets, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • Benzene, 4-ethynyl-1-methoxy-2-methyl-
  • Benzene, 4-ethynyl-1-methoxy-2-ethyl-
  • Benzene, 4-ethynyl-1-methoxy-2-propyl-

Comparison: Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and solubility characteristics, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-ethynyl-1-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-5-10-6-7-11(13-4)12(8-10)14-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYXIRAWXYVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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